![molecular formula C9H7BrClNO3S B3391050 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 1354963-74-8](/img/structure/B3391050.png)
7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Overview
Description
The compound “7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride” is a complex organic molecule. It contains a tetrahydroquinoline core, which is a common structure in many biologically active molecules . The molecule also contains a bromine atom at the 7th position and a sulfonyl chloride group at the 6th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydroquinoline core, a cyclic structure containing a nitrogen atom. The bromine atom at the 7th position and the sulfonyl chloride group at the 6th position would be key functional groups .Chemical Reactions Analysis
The bromine atom and the sulfonyl chloride group are both reactive and could participate in various chemical reactions. The bromine atom could undergo nucleophilic substitution reactions, while the sulfonyl chloride group could react with nucleophiles to form sulfonamides or sulfonic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would increase the compound’s molecular weight and could influence its lipophilicity .Safety and Hazards
Future Directions
The tetrahydroquinoline core is a structure of interest in medicinal chemistry, and the introduction of various functional groups, such as the bromine atom and the sulfonyl chloride group in this compound, could lead to new biological activities. Therefore, future research could focus on exploring the biological activities of this compound and its derivatives .
properties
IUPAC Name |
7-bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHVXSDDWHNCPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
CAS RN |
1354963-74-8 | |
Record name | 7-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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